Isoform Selectivity: (S)-Scaffold Derivative A66 Exhibits >100-Fold Selectivity for PI3Kα p110α Over Other Class I PI3K Isoforms
The (S)-pyrrolidine-1,2-dicarboxamide derivative A66 demonstrates >100‑fold selectivity for the PI3Kα catalytic subunit p110α (IC50 = 32 nM) over p110β, p110δ, and p110γ isoforms [1]. In contrast, the (R)‑configured pyrrolidine scaffold (D‑proline) has no reported PI3Kα inhibitory activity; its biological activity is directed toward Factor Xa inhibition (IC50 = 18 nM for the parent D‑proline scaffold lead) [2]. The stereochemical discrimination is absolute: the (S)‑enantiomer positions the N1‑amide into a chiral recognition pocket that the (R)‑enantiomer cannot access, providing a structural basis for the functional divergence [3].
| Evidence Dimension | Target engagement selectivity (PI3Kα isoform) |
|---|---|
| Target Compound Data | A66 (S-enantiomer derivative): PI3Kα p110α IC50 = 32 nM; >100-fold selectivity over p110β, p110δ, p110γ |
| Comparator Or Baseline | D-Proline scaffold (R-enantiomer) Factor Xa inhibitor lead 1: Factor Xa IC50 = 18 nM; no PI3Kα inhibition reported |
| Quantified Difference | >100-fold isoform selectivity for PI3Kα with S-scaffold; orthogonal biological target (coagulation cascade) engaged by R-scaffold |
| Conditions | In vitro enzymatic inhibition assay using recombinant human PI3K isoforms; recombinant human Factor Xa |
Why This Matters
Procurement of the (S)-enantiomer is non-negotiable for PI3Kα-targeted research; the (R)-enantiomer or racemate yields no meaningful activity against this clinically validated oncology target.
- [1] Jamieson, S., Flanagan, J. U., Kolekar, S., et al. (2011). A drug targeting only p110α can block phosphoinositide 3-kinase signalling and tumour growth in certain cell types. Biochemical Journal, 438(1), 53-62. View Source
- [2] Van Huis, C. A., Bigge, C. F., Casimiro-Garcia, A., et al. (2007). Structure-based drug design of pyrrolidine-1,2-dicarboxamides as a novel series of orally bioavailable factor Xa inhibitors. Chemical Biology & Drug Design, 69(6), 444-450. View Source
- [3] Zhang, Y., Gao, J., Wu, J., Liu, S., Zhang, X., & Lv, X. (2023). Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Kα/HDAC6. Bioorganic & Medicinal Chemistry Letters, 92, 129462. View Source
